In-Depth Technical Guide: Ac-Glu-Asp(EDANS)-Lys-Pro-Ile-Leu-Phe-Phe-Arg-Leu-Gly-Lys(DABCYL)-Glu-NH2
In-Depth Technical Guide: Ac-Glu-Asp(EDANS)-Lys-Pro-Ile-Leu-Phe-Phe-Arg-Leu-Gly-Lys(DABCYL)-Glu-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-Glu-Asp(EDANS)-Lys-Pro-Ile-Leu-Phe-Phe-Arg-Leu-Gly-Lys(DABCYL)-Glu-NH2 is a highly sensitive fluorogenic peptide substrate designed for the specific detection of Cathepsin D activity. This substrate is an invaluable tool in drug discovery and biomedical research, particularly in studies related to cancer, Alzheimer's disease, and other pathologies where Cathepsin D is implicated. Its mechanism is based on Förster Resonance Energy Transfer (FRET), providing a continuous and quantitative measure of enzymatic activity.
This technical guide provides a comprehensive overview of the substrate's properties, a detailed experimental protocol for its use, and the necessary quantitative data for robust assay development and analysis.
Core Principles and Mechanism of Action
The peptide's sequence, Ac-Glu-Asp(EDANS)-Lys-Pro-Ile-Leu-Phe-Phe-Arg-Leu-Gly-Lys(DABCYL)-Glu-NH2, is specifically designed to be recognized and cleaved by Cathepsin D. The key to its function lies in the strategically placed EDANS (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid) fluorophore and a DABCYL (4-((4-(dimethylamino)phenyl)azo)benzoic acid) quencher.
In its intact state, the close proximity of the DABCYL quencher to the EDANS fluorophore results in the quenching of fluorescence through FRET. Upon enzymatic cleavage of the peptide backbone by Cathepsin D, the fluorophore and quencher are separated. This separation disrupts the FRET process, leading to a significant increase in the fluorescence of EDANS, which can be monitored in real-time. The rate of this fluorescence increase is directly proportional to the Cathepsin D activity.
The likely cleavage site for Cathepsin D within this substrate is between the two adjacent phenylalanine (Phe-Phe) residues, a known recognition motif for this aspartyl protease.
Quantitative Data
The following tables summarize the key quantitative parameters for Ac-Glu-Asp(EDANS)-Lys-Pro-Ile-Leu-Phe-Phe-Arg-Leu-Gly-Lys(DABCYL)-Glu-NH2.
| Property | Value |
| Full Chemical Name | Acetyl-L-glutamyl-L-α-aspartyl(5-((2-aminoethyl)amino)naphthalene-1-sulfonyl)-L-lysyl-L-prolyl-L-isoleucyl-L-leucyl-L-phenylalanyl-L-phenylalanyl-L-arginyl-L-leucyl-glycyl-L-lysyl(4-((4-(dimethylamino)phenyl)azo)benzoyl)-L-glutaminamide |
| Molecular Formula | C111H158N26O26S |
| Molecular Weight | 2352.7 g/mol |
| Excitation Wavelength (λex) | ~340 nm |
| Emission Wavelength (λem) | ~490-500 nm |
| Solubility | Soluble in DMSO or 50% acetic acid |
| Storage | Store at -20°C, protect from light |
Table 1: Physicochemical and Spectroscopic Properties
| Enzyme | kcat/Km (µM⁻¹s⁻¹) |
| Cathepsin D | ~15.6 |
Table 2: Kinetic Parameters Note: The kcat/Km value is based on a highly similar MOCAc/Dnp-labeled substrate with an identical core recognition sequence, providing a strong estimate for the kinetic efficiency of this peptide.[1][2]
Experimental Protocols
This section provides a detailed methodology for a standard Cathepsin D activity assay using the specified FRET substrate.
Reagent Preparation
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Assay Buffer: 100 mM Sodium Acetate, pH 4.0.
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Substrate Stock Solution: Dissolve the peptide in DMSO to a concentration of 1-10 mM. Store this stock solution at -20°C.
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Cathepsin D Enzyme: Reconstitute and dilute the enzyme in the assay buffer to the desired working concentration. Keep the enzyme on ice.
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Inhibitor (Optional): Prepare a stock solution of a known Cathepsin D inhibitor (e.g., Pepstatin A) in an appropriate solvent (e.g., DMSO) for control experiments.
Assay Procedure
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Prepare the Reaction Plate: Use a black 96-well microplate suitable for fluorescence measurements.
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Add Reagents:
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Add 50 µL of Assay Buffer to each well.
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For inhibitor studies, add 10 µL of the inhibitor solution or vehicle control (DMSO) to the respective wells. .
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Add 20 µL of the diluted Cathepsin D enzyme solution to all wells except the "no enzyme" control wells. For the "no enzyme" control, add 20 µL of Assay Buffer.
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Pre-incubate the plate at 37°C for 10-15 minutes.
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Initiate the Reaction:
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Prepare the substrate working solution by diluting the stock solution in Assay Buffer to the desired final concentration (typically 1-10 µM).
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Add 20 µL of the substrate working solution to all wells to start the reaction.
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Fluorescence Measurement:
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Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
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Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes.
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Use an excitation wavelength of ~340 nm and an emission wavelength of ~490 nm.
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Data Analysis
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Plot the Data: Plot the relative fluorescence units (RFU) versus time for each well.
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Calculate the Reaction Rate: The initial rate of the reaction (V₀) is the slope of the linear portion of the curve.
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Enzyme Activity Calculation: The enzyme activity can be calculated from the reaction rate and a standard curve generated with a known concentration of a free fluorophore (e.g., EDANS).
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Inhibitor Analysis: For inhibitor screening, calculate the percent inhibition using the following formula: % Inhibition = [(V₀_uninhibited - V₀_inhibited) / V₀_uninhibited] * 100
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of the FRET-based Cathepsin D assay.
Experimental Workflow Diagram
Caption: A typical experimental workflow for a Cathepsin D activity assay.
